molecular formula C19H17N3O3 B5607900 2-(2-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

2-(2-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

Cat. No. B5607900
M. Wt: 335.4 g/mol
InChI Key: LKDDSTHUSNJDCN-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide, involves condensation reactions. These reactions are facilitated by the presence of methanol, resulting in compounds characterized by specific crystal structures and hydrogen bonding patterns (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is often analyzed through techniques like X-ray crystallography, revealing details such as bond lengths, angles, and dihedral angles. For instance, a related compound showed a nearly planar conformation with specific dihedral angles between the benzene ring and the quinoline moiety (Yong-hong Wen et al., 2006).

Chemical Reactions and Properties

Acetohydrazide derivatives participate in various chemical reactions, including condensation and cyclization, leading to the formation of structurally diverse and complex molecules. These reactions are pivotal in the synthesis of pharmacologically active compounds and materials with unique properties (S. Quideau et al., 2001).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as solubility, melting points, and crystal structures, are crucial for their applications. These properties are often determined through empirical studies and contribute to our understanding of the compound's behavior in different environments (Gang Liu, Jie Gao, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the compound's functional groups and molecular structure. For example, the presence of the acetohydrazide group and methoxy substituents significantly influences the compound's reactivity towards nucleophiles and electrophiles, as well as its ability to form hydrogen bonds and participate in coordination chemistry (M. Yadav et al., 2015).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-9-2-3-10-17(16)25-13-18(23)22-21-12-15-7-4-6-14-8-5-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDDSTHUSNJDCN-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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